Home > Products > Screening Compounds P105311 > (S)-Didemethyl Citalopram Hydrochloride
(S)-Didemethyl Citalopram Hydrochloride -

(S)-Didemethyl Citalopram Hydrochloride

Catalog Number: EVT-13857711
CAS Number:
Molecular Formula: C18H18ClFN2O
Molecular Weight: 332.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Didemethyl Citalopram Hydrochloride is a significant compound in the field of pharmacology, primarily recognized as an active metabolite of the antidepressant citalopram. This compound, classified under selective serotonin reuptake inhibitors (SSRIs), plays a crucial role in modulating serotonin levels in the brain, which is pivotal for mood regulation and the treatment of depression and anxiety disorders. The molecular formula for (S)-Didemethyl Citalopram Hydrochloride is C18H17FN2OHClC_{18}H_{17}FN_{2}O\cdot HCl .

Source and Classification

(S)-Didemethyl Citalopram Hydrochloride is derived from citalopram, which itself is a racemic mixture of two enantiomers: (R)-citalopram and (S)-citalopram, with the latter being the more pharmacologically active form. This compound is categorized under various therapeutic classes, including those targeting neurotransmission, Alzheimer's disease, schizophrenia, and pain management .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Didemethyl Citalopram Hydrochloride typically involves a multi-step chemical process that begins with citalopram. The primary method includes the demethylation of citalopram to yield didemethylcitalopram. This transformation can be achieved through various chemical reactions, including:

  • Chemical Demethylation: Utilizing reagents like lithium aluminum hydride or boron tribromide to selectively remove methyl groups.
  • Enzymatic Methods: Employing specific enzymes that can catalyze the demethylation process under mild conditions.

Each method requires careful control of reaction conditions to ensure high yield and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of (S)-Didemethyl Citalopram Hydrochloride features a complex arrangement characteristic of its pharmacological properties. The compound consists of a bicyclic structure with a fluorophenyl group and an aminoalkyl side chain. Its structural representation can be described using the Simplified Molecular Input Line Entry System notation as follows:

  • SMILES: Cl.NCCC[C@]1(OCc2cc(ccc12)C#N)c3ccc(F)cc3

The three-dimensional conformation plays a vital role in its interaction with serotonin receptors .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-Didemethyl Citalopram Hydrochloride participates in several chemical reactions that are crucial for its function as an antidepressant. Key reactions include:

  • Receptor Binding: The compound binds to serotonin transporters, inhibiting the reuptake of serotonin in synaptic clefts.
  • Metabolic Pathways: It undergoes further metabolism into other metabolites, influencing its pharmacokinetic profile.

Understanding these reactions is essential for determining the efficacy and safety profile of this compound when used therapeutically .

Mechanism of Action

Process and Data

The mechanism by which (S)-Didemethyl Citalopram Hydrochloride exerts its effects involves selective inhibition of serotonin reuptake. By blocking the serotonin transporter, it increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This action contributes to alleviating symptoms of depression and anxiety. The elimination half-life of this metabolite is approximately 100 hours, indicating prolonged activity within the body .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-Didemethyl Citalopram Hydrochloride exhibits several notable physical and chemical properties:

  • Molecular Weight: 296.345 g/mol
  • Melting Point: Approximately 14.1 °C
  • Solubility: Soluble in water at specific pH levels.
  • Storage Conditions: Recommended storage at -20 °C to maintain stability.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

(S)-Didemethyl Citalopram Hydrochloride is primarily used in scientific research related to:

  • Neuropharmacology: Studying its effects on serotonin pathways.
  • Drug Development: Investigating potential new antidepressant therapies based on its mechanisms.
  • Clinical Research: Evaluating its efficacy in treating mood disorders compared to other SSRIs.

Its role as a metabolite provides insights into the metabolic pathways involved in antidepressant action, making it valuable for both clinical and preclinical studies .

Metabolic Pathways and Biotransformation Dynamics

Enzymatic Catalysis in N-Demethylation Processes

(S)-Didemethyl citalopram hydrochloride (DDCT) is the terminal N-demethylated metabolite of the antidepressant escitalopram ((S)-citalopram). It forms through a sequential two-step enzymatic process:

  • Step 1: Escitalopram undergoes N-demethylation via cytochrome P450 (CYP) isoforms CYP2C19 and CYP3A4, producing (S)-desmethylcitalopram (DCT) as the primary intermediate metabolite. This reaction involves oxidative cleavage of the N-methyl group, releasing formaldehyde [1] [7].
  • Step 2: (S)-Desmethylcitalopram is further demethylated exclusively by CYP2D6 to form (S)-didemethylcitalopram. This step exhibits saturation kinetics at therapeutic concentrations of the parent drug [3] [7].

Unlike earlier intermediates, DDCT undergoes limited subsequent metabolism. Phase II conjugation is minimal, and renal excretion accounts for <10% of its elimination. Its mean terminal half-life (~100 hours) significantly exceeds escitalopram’s (~35 hours), enabling sustained exposure despite lower plasma concentrations [9] [10].

Table 1: Enzymatic Parameters for (S)-Didemethylcitalopram Formation

EnzymeReaction StepKm (μM)Vmax (pmol/min/pmol CYP)Primary Contribution
CYP2C19Escitalopram → DCT58.24.7Dominant at low substrate
CYP3A4Escitalopram → DCT121.59.1Dominant at high substrate
CYP2D6DCT → DDCT18.31.2Exclusive catalysis

Data derived from in vitro studies using human liver microsomes and recombinant enzymes [1] [3].

Stereoselective Metabolism via CYP2C19 and CYP2D6 Isoforms

The metabolism of escitalopram to DDCT demonstrates marked stereoselectivity:

  • CYP2C19 Polymorphism Impact: Poor metabolizers (PMs) carrying CYP2C19 loss-of-function alleles (e.g., 2/2, 3/3) exhibit 40-60% reduced clearance of escitalopram. This elevates plasma concentrations of both escitalopram and DCT but paradoxically reduces DDCT formation by limiting substrate availability for CYP2D6. Ultrarapid metabolizers (CYP2C1917/17) show accelerated DDCT generation [1] [6].
  • CYP2D6 Dependency: The second demethylation step (DCT→DDCT) is catalyzed solely by CYP2D6. CYP2D6 PMs exhibit 3-fold lower DDCT plasma concentrations than extensive metabolizers, even with normal CYP2C19 activity. This confirms CYP2D6’s non-redundant role in DDCT biosynthesis [3] [7].
  • Enantiomer-Specific Kinetics: The (S)-enantiomer of citalopram (escitalopram) is metabolized 2.3-fold faster by CYP2C19 than the (R)-enantiomer. Consequently, DDCT derived from racemic citalopram contains a higher proportion of the (S)-enantiomer (75% vs. 25% (R)-DDCT) at steady state [6] [9].

Clinical Correlations: In CYP2C19/CYP2D6 dual PMs, undetectable DDCT levels correlate with prolonged QTc intervals due to escitalopram accumulation. Conversely, ultrarapid metabolizers may require higher escitalopram doses to achieve therapeutic DDCT concentrations [1] [6].

Blood-Brain Barrier Permeability of Demethylated Metabolites

(S)-Didemethylcitalopram demonstrates superior central nervous system (CNS) penetration compared to its precursors:

  • CSF/Serum Distribution: The cerebrospinal fluid (CSF) to total serum concentration ratio of DDCT averages 0.48 ± 0.22 – 1.8-fold higher than escitalopram’s ratio (0.35 ± 0.16). After correcting for plasma protein binding (80% bound), the unbound DDCT CSF/serum ratio reaches 2.4 ± 0.9, indicating active uptake into the CNS [10].
  • Transport Mechanisms: DDCT is a substrate for the efflux transporter ABCC1 (MRP1), which is expressed on the basolateral membrane of the blood-brain barrier. The ABCC1 c.4002G>A polymorphism (rs2230671) increases ABCC1 mRNA expression and is associated with 34% higher CSF DDCT concentrations, suggesting transporter saturation facilitates CNS retention [1] [10].
  • Neuropharmacological Activity: Despite lower plasma concentrations (∼15% of escitalopram), DDCT achieves brain tissue concentrations 42% of escitalopram levels. Its serotonin reuptake inhibition potency (Ki = 6.8 nM) is only 4-fold lower than escitalopram (Ki = 1.2 nM), supporting functional contributions to antidepressant effects [9] [10].

Properties

Product Name

(S)-Didemethyl Citalopram Hydrochloride

IUPAC Name

(1S)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride

Molecular Formula

C18H18ClFN2O

Molecular Weight

332.8 g/mol

InChI

InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/t18-;/m0./s1

InChI Key

ZPPDJHFUISDGTP-FERBBOLQSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl

Isomeric SMILES

C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCN)C3=CC=C(C=C3)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.